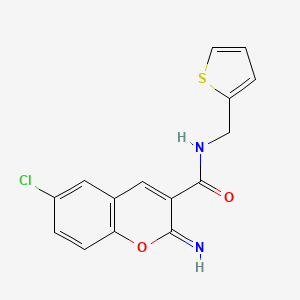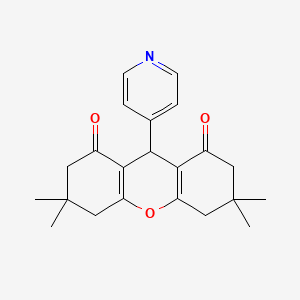![molecular formula C27H22N2O2 B11119110 4-{[(3-methylphenyl)carbonyl]amino}-N,N-diphenylbenzamide](/img/structure/B11119110.png)
4-{[(3-methylphenyl)carbonyl]amino}-N,N-diphenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylamino group attached to a carbonyl phenyl ring, which is further connected to a 3-methylbenzamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with diphenylamine to form 4-(diphenylamino)benzaldehyde. This intermediate is then subjected to a condensation reaction with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, chlorosulfonic acid (HSO~3~Cl) for sulfonation, and halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino group can participate in electron transfer processes, making it an effective electron donor in various chemical reactions. Additionally, the carbonyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE can be compared with other similar compounds, such as:
4-(Diphenylamino)phenylboronic acid pinacol ester: Similar in structure but contains a boronic acid ester group instead of a carbonyl group.
N-({[4-(AMINOSULFONYL)PHENYL]AMINO}CARBONYL)-4-METHYLBENZENESULFONAMIDE: Contains a sulfonamide group, which imparts different chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H22N2O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-(diphenylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C27H22N2O2/c1-20-9-8-10-22(19-20)26(30)28-23-17-15-21(16-18-23)27(31)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-19H,1H3,(H,28,30) |
InChI Key |
UDAYBTMOSHBBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(Z)-1-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11119039.png)
![Methyl 4-(3,4-dimethoxyphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119050.png)
![bis(4-{(E)-[(4-bromophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11119060.png)


![4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11119068.png)

![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119078.png)
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B11119083.png)
![2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B11119089.png)
![2,2'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11119094.png)
![[(2E,4E,6E)-7-phenylhepta-2,4,6-trien-1-ylidene]propanedinitrile](/img/structure/B11119096.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119102.png)
![N,N-dimethyl-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11119103.png)
